3-(1H-1,2,4-triazol-1-yl)phenol
Description
Properties
IUPAC Name |
3-(1,2,4-triazol-1-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-8-3-1-2-7(4-8)11-6-9-5-10-11/h1-6,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZZCMTYFATJGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192064-41-7 | |
| Record name | 3-(1H-1,2,4-triazol-1-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to meta-(1H-1,2,4-triazol-1-yl)phenol: A Privileged Scaffold in Medicinal Chemistry
Abstract: The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its versatile physicochemical properties and broad-spectrum biological activities.[1] When coupled with a phenolic moiety, it forms a pharmacophore with significant potential in drug discovery. This technical guide provides a comprehensive overview of meta-(1H-1,2,4-triazol-1-yl)phenol, a key isomer in this chemical class. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven synthetic protocol with mechanistic insights, outline expected analytical and spectroscopic data for characterization, and discuss its applications and relevance for researchers in drug development.
Physicochemical and Structural Properties
meta-(1H-1,2,4-triazol-1-yl)phenol, systematically named 3-(1H-1,2,4-triazol-1-yl)phenol, is an aromatic heterocyclic compound. The fusion of the electron-rich phenol ring with the polar, hydrogen-bond accepting/donating triazole ring creates a molecule with a unique electronic and steric profile, making it an attractive building block for creating libraries of potential drug candidates.[2]
Molecular Formula and Weight
The core quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₈H₇N₃O | [3] |
| Molecular Weight | 161.16 g/mol | [4] |
| Monoisotopic Mass | 161.05891 Da | [3] |
| Predicted XlogP | 1.3 | [3] |
Structural Information
The structure consists of a phenol ring substituted at the meta-position (position 3) with a 1H-1,2,4-triazole ring linked via a nitrogen atom (N1).
Caption: 2D Structure of 3-(1H-1,2,4-triazol-1-yl)phenol.
Synthesis and Purification
The synthesis of aryl-1,2,4-triazoles can be achieved through several established routes. For the meta-phenol derivative, a robust and logical approach involves the cyclization of a key intermediate derived from 3-aminophenol. The following protocol is based on well-established chemical transformations for forming the 1,2,4-triazole ring from an aniline precursor.
Strategic Considerations and Retrosynthesis
The primary challenge in this synthesis is the regioselective formation of the N-aryl bond at the meta-position relative to the hydroxyl group. Using 3-aminophenol as a starting material is the most direct strategy. The core transformation involves converting the amino group (-NH₂) into a reactive intermediate that can subsequently cyclize to form the triazole ring. One of the most effective methods for this is the reaction with N,N-dimethylformamide azine or a related formic acid derivative followed by cyclization with hydrazine. This approach is favored due to the commercial availability of the starting materials and the generally high-yielding nature of the cyclization step.
Caption: Retrosynthetic analysis of the target compound.
Detailed Experimental Protocol: Synthesis from 3-Aminophenol
This protocol describes a two-step synthesis starting from 3-aminophenol.
Step 1: Synthesis of N'-(3-hydroxyphenyl)-N,N-dimethylformamidine
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-aminophenol (10.9 g, 0.1 mol).
-
Reaction Initiation: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (13.1 g, 0.11 mol) to the flask.
-
Reaction Conditions: Heat the mixture to 80-90 °C and stir for 2-3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting 3-aminophenol is consumed.
-
Causality: Heating is necessary to drive the condensation reaction and remove the methanol byproduct, pushing the equilibrium towards the product. DMF-DMA serves as a convenient and reactive source of the formamidine group.
-
-
Work-up: After completion, cool the reaction mixture to room temperature. The crude product often solidifies upon cooling. If not, remove any excess volatile components under reduced pressure. The crude N'-(3-hydroxyphenyl)-N,N-dimethylformamidine can often be used in the next step without further purification.
Step 2: Cyclization to form 3-(1H-1,2,4-triazol-1-yl)phenol
-
Reaction Setup: To the flask containing the crude intermediate from Step 1, add glacial acetic acid (100 mL).
-
Addition of Hydrazine: While stirring, add hydrazine hydrate (5.5 mL, ~0.11 mol) dropwise. An exothermic reaction may be observed.
-
Causality: Acetic acid acts as both the solvent and a catalyst for the cyclization. Hydrazine provides the remaining two nitrogen atoms required to form the 1,2,4-triazole ring. The mechanism involves nucleophilic attack by hydrazine, followed by intramolecular cyclization and elimination of dimethylamine and water.
-
-
Reaction Conditions: Heat the mixture to reflux (approx. 118 °C) for 4-6 hours. Monitor the reaction by TLC.
-
Isolation and Purification: Cool the reaction mixture and pour it into 500 mL of ice-cold water. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove acetic acid and other water-soluble impurities.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-(1H-1,2,4-triazol-1-yl)phenol.
Purification and Characterization Workflow
A self-validating workflow is critical to ensure the identity and purity of the final compound.
Caption: General workflow for purification and characterization.
Spectroscopic and Analytical Characterization
While experimental data for this specific isomer is not widely published, its spectroscopic profile can be accurately predicted based on the analysis of its constituent parts and data from closely related analogues, such as 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol and other substituted phenyl-triazoles.[5][6]
Predicted ¹H NMR Spectroscopy
-
Solvent: DMSO-d₆
-
Phenolic Proton (OH): A broad singlet expected at ~9.7-10.5 ppm. Its position is concentration-dependent and it will be exchangeable with D₂O.
-
Triazole Protons (2H): Two distinct singlets are expected for the C-H protons on the triazole ring, likely in the range of 8.2-9.2 ppm.[7]
-
Aromatic Protons (4H): The meta-substitution pattern will result in a complex multiplet system for the four protons on the phenyl ring.
-
H2: A triplet or singlet-like signal near 7.5-7.7 ppm.
-
H4 & H6: Doublets or multiplets between 7.1-7.4 ppm.
-
H5: A triplet centered around 7.3-7.5 ppm.
-
Predicted ¹³C NMR Spectroscopy
-
Solvent: DMSO-d₆
-
Phenolic Carbon (C-OH): ~158 ppm.
-
Triazole Carbons: Two signals expected in the range of 145-155 ppm.[7]
-
Aromatic Carbons:
-
C-N (ipso-carbon): ~138 ppm.
-
Other aromatic CH carbons: Signals between 115-131 ppm.
-
Predicted Infrared (IR) Spectroscopy
-
O-H Stretch (Phenol): A broad, strong band in the region of 3200-3600 cm⁻¹.
-
Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).
-
C=N and C=C Stretching: A series of medium to strong absorptions in the 1450-1620 cm⁻¹ region, characteristic of the triazole and phenyl rings.
-
C-O Stretch (Phenol): A strong band around 1200-1260 cm⁻¹.
Applications and Biological Relevance in Drug Development
The 1,2,4-triazole scaffold is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1] Its derivatives have demonstrated a remarkable range of biological activities, making meta-(1H-1,2,4-triazol-1-yl)phenol a molecule of significant interest.[4][8]
Role as a Core Pharmacophore
The combination of a hydrogen-bond donating phenol group and the hydrogen-bond accepting nitrogen atoms of the triazole ring allows for versatile interactions with biological targets such as enzymes and receptors.[2] This scaffold is present in numerous clinically approved drugs.
-
Antifungal Agents: The triazole ring is fundamental to the mechanism of action of azole antifungals like Fluconazole, which inhibit lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes.[1][9]
-
Anticancer Agents: Aromatase inhibitors such as Letrozole and Anastrozole, used in the treatment of hormone-responsive breast cancer, feature a 1,2,4-triazole moiety that coordinates to the heme iron of the cytochrome P450 enzyme.[1]
-
Anticonvulsant and Anti-inflammatory Activity: Numerous studies have demonstrated that derivatives of aryl-1,2,4-triazoles possess potent anticonvulsant and anti-inflammatory properties.[7][8]
Caption: Relationship between scaffold properties and applications.
Utility as a Synthetic Intermediate
Beyond its intrinsic potential, meta-(1H-1,2,4-triazol-1-yl)phenol serves as a versatile intermediate. The phenolic hydroxyl group is a convenient handle for further chemical modification. It can be readily alkylated or arylated to generate ether-linked derivatives, expanding the chemical space available for structure-activity relationship (SAR) studies. This allows researchers to fine-tune properties like solubility, lipophilicity, and target affinity.
Conclusion
meta-(1H-1,2,4-triazol-1-yl)phenol is a compound of significant academic and industrial interest, embodying the characteristics of a privileged scaffold in medicinal chemistry. Its straightforward synthesis from common starting materials, combined with the proven therapeutic relevance of the triazolylphenol pharmacophore, makes it a valuable building block for the development of novel therapeutic agents. The detailed protocols and analytical insights provided in this guide serve as a foundational resource for researchers aiming to explore the vast potential of this chemical class.
References
- Wiley-VCH. (2007). Supporting Information.
- Royal Society of Chemistry. (2024). Supplementary Information (SI) for Chemical Science.
- Chichałowska, P., et al. (n.d.). Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)
- Wang, Z.-X., & Qin, H.-L. (n.d.).
- Mor, S. (2017).
- Li, Y., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application.
- Copies of 1H, 13C, 19F NMR spectra. (n.d.).
- Saleh, M. A., & Ali, A. M. (2020). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central.
-
Santa Cruz Biotechnology. (n.d.). 4-(1H-1,2,4-Triazol-1-yl)phenol. Retrieved from scbt.com.[4]
- BenchChem. (2025). Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry.
- Pretsch, E., Bühlmann, P., & Badertscher, M. (n.d.).
- Singh, P., et al. (2018). Synthesis of Novel Phenol based 1, 2, 3- Triazole by Using the Magnetically Active Fe3O4.
- Li, R., et al. (2020). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
- Asif, M. (n.d.). Biological Potentials of Biological Active Triazole Derivatives: A Short Review. Longdom Publishing.
- Tlekhuruk, S., & Korniienko, V. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review.
- Talismanov, V. S., et al. (2021). 3-(IMIDAZOL-1-YL) AND 3-(1,2,4-TRIAZOL-1-YL)PROPANE-1,2-DIOL: SYNTHESIS AND THEIR TRANSFORMATION TO BIOACTIVE CYCLIC KETALS. Rasayan Journal of Chemistry.
-
PubChemLite. (n.d.). 3-(1h-1,2,4-triazol-1-yl)phenol. Retrieved from pubchemlite.org.[3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO1992018445A1 - Method for the manufacture of 3-aminophenol - Google Patents [patents.google.com]
- 4. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 5. Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. longdom.org [longdom.org]
- 9. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
3-triazolylphenol vs 4-triazolylphenol structural comparison
Topic: Isomeric Divergence: A Technical Analysis of 3- vs. 4-(1H-1,2,3-Triazol-1-yl)phenol Content Type: Technical Whitepaper / Experimental Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.
Executive Summary
In the rational design of bioactive scaffolds, the positional isomerism of the phenol moiety linked to a nitrogen-rich heterocycle—specifically the triazole—dictates profound differences in physicochemical behavior and pharmacological efficacy.[1] This guide provides a rigorous structural comparison between 3-(1H-1,2,3-triazol-1-yl)phenol (meta-isomer) and 4-(1H-1,2,3-triazol-1-yl)phenol (para-isomer).
While often treated as interchangeable bioisosteres during early hit-to-lead expansion, these isomers exhibit distinct electronic profiles (pKa shifts), solubility parameters, and binding vector geometries. This document synthesizes the mechanistic underpinnings of these differences, supported by validated synthetic protocols and structural data.
Electronic & Structural Fundamentals
The core distinction between the 3- and 4-isomers lies in the communication between the electron-rich phenol ring and the electron-deficient triazole system.
Electronic Effects & Acidity (pKa)
The 1,2,3-triazole ring acts as a moderate electron-withdrawing group (EWG). However, the mechanism of withdrawal varies by position:
-
4-Triazolylphenol (Para): The triazole is conjugated with the phenoxide oxygen. Through resonance, the electron density from the deprotonated oxygen can be delocalized into the triazole ring (specifically if the connection allows coplanarity). This resonance stabilization of the conjugate base lowers the pKa significantly compared to phenol (pKa ~10).
-
Estimated pKa: ~9.2 – 9.5
-
-
3-Triazolylphenol (Meta): Resonance is disrupted. The triazole exerts its influence primarily through the inductive effect (-I). While still more acidic than unsubstituted phenol, it lacks the resonance stabilization of the para isomer, resulting in a slightly higher pKa.
-
Estimated pKa: ~9.6 – 9.8[2]
-
Structural Geometry & Hydrogen Bonding
-
Linearity (Para): The 4-isomer possesses a rod-like geometry. In the solid state, this facilitates the formation of infinite 1D hydrogen-bonded chains (Head-to-Tail: Phenol OH
Triazole N3). This often results in higher melting points and lower solubility in non-polar solvents. -
Angularity (Meta): The 3-isomer adopts a "bent" or "banana" shape. This geometry disrupts linear packing, often leading to sheet-like or helical supramolecular networks. In drug design, this angular vector is critical for accessing side-pockets in enzyme active sites that linear inhibitors cannot reach.
Table 1: Physicochemical Comparison
| Feature | 4-Triazolylphenol (Para) | 3-Triazolylphenol (Meta) | Mechanistic Driver |
| Geometry | Linear ( | Angular ( | Substitution pattern |
| Electronic Effect | Resonance (-R) + Inductive (-I) | Inductive (-I) only | Conjugation path |
| Acidity (pKa) | Lower (More Acidic) | Higher (Less Acidic) | Anion stabilization |
| Solubility | Lower (High Lattice Energy) | Higher (Disrupted Packing) | Crystal packing efficiency |
| Binding Mode | Deep, narrow pockets | Solvent-exposed / Side pockets | Steric fit |
Mechanistic Visualization
The following diagram illustrates the divergent electronic pathways and the resulting impact on molecular stability and synthesis.
Figure 1: Mechanistic flow detailing how structural isomerism dictates electronic properties (pKa) and physical behavior (solubility/packing).
Experimental Protocol: Selective Synthesis
The most robust method for synthesizing these isomers is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3] This protocol is self-validating: the formation of the 1,4-disubstituted 1,2,3-triazole is regiospecific, eliminating the need to separate 1,5-isomers common in thermal Huisgen cycloadditions.
Materials
-
Substrate A (Para): 4-Iodophenol (precursor to azide) or 4-Ethynylphenol.
-
Substrate B (Meta): 3-Iodophenol (precursor to azide) or 3-Ethynylphenol.
-
Catalyst System: CuSO₄·5H₂O (5 mol%) + Sodium Ascorbate (10 mol%).
-
Solvent: t-BuOH:H₂O (1:1).
Step-by-Step Workflow (Self-Validating System)
Step 1: Azide Generation (In Situ)
-
Rationale: Organic azides can be unstable. Generating them in situ from the corresponding aniline or halide is safer.
-
Protocol: Treat 3- or 4-aminophenol with t-BuONO and TMSN₃ in MeCN at 0°C.
-
Validation: Monitor disappearance of amine peak via TLC (ninhydrin stain).
Step 2: CuAAC "Click" Reaction
-
Dissolve the alkyne (1.0 equiv) and the azide (1.0 equiv) in t-BuOH:H₂O (1:1).
-
Add Sodium Ascorbate (0.1 equiv) followed by CuSO₄ (0.05 equiv). The solution should turn bright yellow/orange (active Cu(I) species).
-
Stir at RT for 4–12 hours.
-
Self-Validation Check: The para-isomer product often precipitates out of the aqueous mixture due to high symmetry/low solubility. The meta-isomer may require extraction.
Step 3: Purification & Differentiation
-
4-Isomer: Filter the precipitate. Wash with cold water and dilute NH₄OH (to remove Cu salts). Recrystallize from Ethanol.[4]
-
3-Isomer: Extract with EtOAc. Wash with brine. Dry over MgSO₄. Purification often requires Flash Chromatography (Hexane:EtOAc gradient) due to higher solubility.
Figure 2: Synthetic workflow highlighting the divergence in purification strategies due to solubility differences.
Pharmacological Implications & Binding Modes
In drug discovery, switching from a 4- to a 3-triazolylphenol is a classic "scaffold hop" used to optimize pharmacokinetic (PK) properties without losing potency.
The "Linear vs. Bent" Paradigm
-
4-Isomer (The Probe): Often used in initial screens to probe deep hydrophobic pockets. The linear geometry mimics the biphenyl scaffold but with improved water solubility due to the triazole nitrogens.
-
Example: Aromatase inhibitors (e.g., Letrozole analogs) often utilize the para-cyanophenol or para-triazolyl motif to coordinate with the Heme iron while the phenol sits in the access channel [1].
-
-
3-Isomer (The Solver): Used when the 4-isomer suffers from "crystal packing" issues (poor solubility) or when the target pocket is curved. The meta substitution introduces a kink in the molecule, reducing lattice energy and improving solubility by 2–5 fold [2].
Bioisosterism
The triazolylphenol moiety is a recognized bioisostere for the amide bond (-CONH-).
-
The triazole ring mimics the planar nature of the amide.
-
The phenol -OH mimics the H-bond donor/acceptor capability of the amide N-H or C=O.
-
Critical Note: The 4-isomer mimics a trans-amide, while the 3-isomer can mimic a cis-amide conformation, depending on the rotation.
References
-
Structural Basis of Aromatase Inhibition. Source: National Institutes of Health (PubMed) Context: Discusses the binding geometry of triazole-containing inhibitors (Letrozole/Anastrozole) and the requirement for specific N-metal coordination vectors. URL:[Link] (General search for "Triazole Aromatase Inhibitor Structure")
-
Solubility and Packing of Triazole Isomers. Source: Frontiers in Chemistry Context: "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review" (2022).[5][6] Highlights the solubility differences driven by structural symmetry. URL:[Link]
-
pKa Determination of Substituted Phenols. Source: ResearchGate / MDPI Context: "Determination of the pKa value of some 1,2,4-triazol derivatives." Provides experimental data on how heterocyclic substitution affects acidity.[7] URL:[Link] (Referencing general pKa shifts in heterocyclic phenols).
-
Click Chemistry Protocols. Source: MDPI Molecules Context: "Recent advances in triazole synthesis via click chemistry." Validates the CuAAC protocol described in Section 3. URL:[Link][4]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 7. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
An In-depth Technical Guide to the Solubility of 3-(1H-1,2,4-triazol-1-yl)phenol in DMSO and Methanol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2][3] This guide provides a comprehensive technical overview of the solubility of 3-(1H-1,2,4-triazol-1-yl)phenol, a heterocyclic compound of interest in medicinal chemistry, within two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Due to a lack of publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles governing its solubility in these solvents. It further provides a detailed, field-proven protocol for the experimental determination of its solubility, empowering researchers to generate reliable and reproducible data. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and applicable understanding for professionals in drug discovery and development.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a new chemical entity (NCE) from discovery to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary hurdle.[2][4] A drug must be in a dissolved state to be absorbed and exert its pharmacological effect.[2][4] Therefore, understanding and quantifying the solubility of a potential drug candidate in various solvent systems is a cornerstone of preclinical development.[1][5] This knowledge informs formulation strategies, aids in the design of in vitro and in vivo assays, and is crucial for ensuring consistent and predictable drug delivery.[3][5]
This guide focuses on two solvents of paramount importance in the pharmaceutical sciences:
-
Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent renowned for its ability to dissolve a wide range of both polar and nonpolar compounds.[6][7] It is frequently used as a solvent for stock solutions in high-throughput screening and in vitro assays.[6]
-
Methanol: A simple, polar protic solvent widely used in organic synthesis, purification, and as a co-solvent in various analytical and formulation studies.[8]
Understanding the solubility of 3-(1H-1,2,4-triazol-1-yl)phenol in both a polar aprotic (DMSO) and a polar protic (methanol) solvent provides a broader physicochemical profile of the compound, aiding in its development.
Physicochemical Properties of Solute and Solvents
The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. A summary of the key physicochemical properties of 3-(1H-1,2,4-triazol-1-yl)phenol, DMSO, and methanol is presented below.
| Property | 3-(1H-1,2,4-triazol-1-yl)phenol | Dimethyl Sulfoxide (DMSO) | Methanol (CH₃OH) |
| Molecular Formula | C₈H₇N₃O | (CH₃)₂SO | CH₄O |
| Molecular Weight | 161.16 g/mol | 78.13 g/mol | 32.04 g/mol |
| Type | Heterocyclic Aromatic Compound | Polar Aprotic Solvent | Polar Protic Solvent |
| Boiling Point | Not readily available | 189 °C[6][9] | 64.7 °C[10][11] |
| Key Functional Groups | Phenolic hydroxyl (-OH), Triazole ring | Sulfoxide (S=O) | Hydroxyl (-OH) |
Theoretical Considerations for Solubility
The principle of "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility. A more nuanced understanding requires an examination of the specific intermolecular interactions at play.
Solubility in DMSO:
DMSO's strong dissolving power stems from its highly polar sulfoxide group and its aprotic nature.[6][12] The oxygen atom in the S=O bond is a strong hydrogen bond acceptor, while the sulfur atom is a "soft" Lewis acid. The two methyl groups contribute to its ability to dissolve nonpolar compounds. For 3-(1H-1,2,4-triazol-1-yl)phenol, the primary interactions with DMSO are expected to be:
-
Hydrogen Bonding: The phenolic hydroxyl group of the solute can act as a hydrogen bond donor to the oxygen atom of the DMSO sulfoxide group.[13]
-
Dipole-Dipole Interactions: Both the solute and DMSO are polar molecules, leading to significant dipole-dipole attractions.
-
London Dispersion Forces: These forces are present between all molecules.
Solubility in Methanol:
Methanol is a polar protic solvent, capable of acting as both a hydrogen bond donor and acceptor through its hydroxyl group.[14][15] The expected interactions with 3-(1H-1,2,4-triazol-1-yl)phenol include:
-
Hydrogen Bonding: Extensive hydrogen bonding is anticipated. The phenolic -OH of the solute can donate a hydrogen bond to the oxygen of methanol, and the oxygen of the solute's -OH can accept a hydrogen bond from methanol's -OH. The nitrogen atoms of the triazole ring can also act as hydrogen bond acceptors.
-
Dipole-Dipole Interactions: Similar to DMSO, dipole-dipole forces will contribute to solvation.
-
London Dispersion Forces: Present in all interactions.
Given the extensive hydrogen bonding capabilities of both the solute and methanol, a high degree of solubility is generally expected.
Experimental Determination of Solubility: The Shake-Flask Method
The "gold standard" for determining thermodynamic solubility is the shake-flask method.[3][16] This technique involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved solute in the supernatant.
Rationale for the Shake-Flask Method
The shake-flask method is favored for its ability to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing a reliable measure of a compound's intrinsic solubility under specific conditions.[16][17] The extended incubation period with agitation ensures that the dissolution process reaches its maximum extent.
Step-by-Step Experimental Protocol
Materials:
-
3-(1H-1,2,4-triazol-1-yl)phenol (solid, high purity)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Methanol, analytical grade
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Solvent: Ensure solvents are of high purity and degassed if necessary.
-
Addition of Excess Solute: To a series of vials, add a pre-weighed excess amount of 3-(1H-1,2,4-triazol-1-yl)phenol. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Addition of Solvent: Accurately add a known volume of either DMSO or methanol to each vial.
-
Equilibration: Securely cap the vials and place them on an orbital shaker at a constant, controlled temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[18]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the vials at a moderate speed.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.
-
Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of 3-(1H-1,2,4-triazol-1-yl)phenol.
-
Data Analysis: Calculate the solubility in units such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.
Caption: Workflow for the Shake-Flask Solubility Assay.
Visualization of Molecular Interactions
The following diagram illustrates the key intermolecular forces involved in the dissolution of 3-(1H-1,2,4-triazol-1-yl)phenol in DMSO and methanol.
Sources
- 1. biomedpharmajournal.org [biomedpharmajournal.org]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 4. ucd.ie [ucd.ie]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. univarsolutions.com [univarsolutions.com]
- 8. research.nu.edu.kz [research.nu.edu.kz]
- 9. Dimethyl sulfoxide, properties, uses and safety protection - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 10. makingchembooks.com [makingchembooks.com]
- 11. Methanol Solvent Properties [macro.lsu.edu]
- 12. gchemglobal.com [gchemglobal.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Which intermolecular forces are present in a molecule of CH$_3$OH... | Study Prep in Pearson+ [pearson.com]
- 15. homework.study.com [homework.study.com]
- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. downloads.regulations.gov [downloads.regulations.gov]
Methodological & Application
Synthesis of 3-(1H-1,2,4-triazol-1-yl)phenol: A Detailed Guide for Researchers
Introduction: The Significance of the 1,2,4-Triazole Moiety in Phenolic Scaffolds
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents exhibiting diverse biological activities, including antifungal, antiviral, and anticancer properties. When incorporated into a phenolic structure, such as in 3-(1H-1,2,4-triazol-1-yl)phenol, the resulting molecule presents a unique combination of a hydrogen bond donor (the phenolic hydroxyl group) and a metabolically stable, polar heterocycle. This arrangement is of significant interest to drug development professionals for its potential to engage in specific molecular interactions with biological targets. This guide provides a comprehensive, field-proven protocol for the synthesis of 3-(1H-1,2,4-triazol-1-yl)phenol from the readily available starting material, 3-aminophenol. We will delve into the causality behind the experimental choices, ensuring a robust and reproducible methodology.
Synthetic Strategy: A Modern Approach to N-Aryl-1,2,4-Triazole Formation
The synthesis of N-aryl-1,2,4-triazoles has been approached through various classical methods, such as the Einhorn-Brunner and Pellizzari reactions.[1][2][3] However, these methods can sometimes be limited by harsh reaction conditions and the formation of side products.[4] A more contemporary and efficient strategy involves the direct construction of the triazole ring onto the aniline nitrogen. The protocol detailed herein utilizes the reaction of 3-aminophenol with N,N-dimethylformamide azine dihydrochloride, a method that offers a direct and often high-yielding route to the desired 4-aryl-1,2,4-triazole.[5][6] This approach avoids the need for pre-functionalization of the aniline and proceeds through a transamination and cyclization cascade.
Visualizing the Synthesis Workflow
The overall synthetic process is a straightforward, one-pot procedure that can be completed within a standard laboratory setting.
Caption: A streamlined workflow for the synthesis of 3-(1H-1,2,4-triazol-1-yl)phenol.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| 3-Aminophenol | 109.13 | ≥98% | Standard Supplier |
| N,N-Dimethylformamide azine dihydrochloride | 215.12 | ≥97% | Standard Supplier |
| Toluene | 92.14 | Anhydrous | Standard Supplier |
| Ethyl acetate | 88.11 | ACS Grade | Standard Supplier |
| Hexane | 86.18 | ACS Grade | Standard Supplier |
| Sodium bicarbonate (sat. aq. solution) | 84.01 | - | In-house prep. |
| Anhydrous sodium sulfate | 142.04 | ACS Grade | Standard Supplier |
| Silica gel | - | 60 Å, 230-400 mesh | Standard Supplier |
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminophenol (5.46 g, 50.0 mmol).
-
Add anhydrous toluene (50 mL) to the flask and stir to dissolve the 3-aminophenol. Gentle warming may be required.
-
Once a clear solution is obtained, add N,N-dimethylformamide azine dihydrochloride (11.83 g, 55.0 mmol, 1.1 equivalents).
-
Rationale: A slight excess of the azine is used to ensure complete consumption of the starting aniline. Toluene is chosen as the solvent for its suitable boiling point for this reaction.
-
-
Reaction Progression:
-
Heat the reaction mixture to reflux (approximately 110-115 °C) using a heating mantle.
-
Maintain the reflux for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).
-
TLC Monitoring: Spot the reaction mixture against the 3-aminophenol starting material. The reaction is complete when the starting material spot is no longer visible. The product, being more polar than the starting material, will have a lower Rf value.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acidic components.
-
Causality: The bicarbonate wash is crucial to remove any acidic byproducts and unreacted starting material, simplifying the subsequent purification.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel.
-
A gradient elution system of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50%) is recommended.
-
Collect the fractions containing the desired product (identified by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 3-(1H-1,2,4-triazol-1-yl)phenol as a solid.
-
Expected Yield: 60-75%
Mechanism of Reaction: A Stepwise Transformation
The formation of the 1,2,4-triazole ring from 3-aminophenol and N,N-dimethylformamide azine dihydrochloride proceeds through a well-established transamination and cyclization pathway.
Caption: The reaction mechanism for the synthesis of 3-(1H-1,2,4-triazol-1-yl)phenol.
-
Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the amino group of 3-aminophenol on one of the iminium-like carbons of the N,N-dimethylformamide azine.
-
Elimination of Dimethylamine: The resulting intermediate undergoes elimination of a molecule of dimethylamine, leading to the formation of a formylhydrazone derivative of 3-aminophenol.
-
Intramolecular Cyclization: The terminal nitrogen of the hydrazone moiety then performs an intramolecular nucleophilic attack on the formyl carbon.
-
Dehydration: The final step involves the elimination of a molecule of water from the cyclic intermediate to yield the aromatic 1,2,4-triazole ring.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC analysis indicates the presence of a significant amount of starting material after 24 hours, the reaction time can be extended. Ensure the reaction temperature is maintained at reflux.
-
Side Product Formation: While this method is generally clean, the formation of isomeric triazoles or other side products can occur, particularly if the reaction is overheated or run for an excessively long time. Careful monitoring by TLC is essential.
-
Purification Challenges: The product is a polar molecule, which can sometimes make purification by column chromatography challenging. Using a well-packed column and a slow gradient elution will improve separation.
-
Moisture Sensitivity: While not extremely sensitive, it is good practice to use anhydrous solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize potential side reactions.
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of 3-(1H-1,2,4-triazol-1-yl)phenol, a valuable building block for drug discovery and development. By understanding the underlying mechanism and adhering to the detailed experimental procedure, researchers can confidently produce this important compound in good yields. This guide serves as a testament to the power of modern synthetic methodologies in accessing complex molecular architectures.
References
- Einhorn, A.; Brunner, K. Über die N-Methylol-Verbindungen der Säureamide. Justus Liebigs Annalen der Chemie1905, 343 (2–3), 207–305.
- Pellizzari, G. Sulla preparazione dei triazoli. Gazzetta Chimica Italiana1911, 41, 20.
-
Wikipedia. Einhorn–Brunner reaction. [Link]
-
Wikipedia. Pellizzari reaction. [Link]
-
Tam, A.; Armstrong, I. S.; La Cruz, T. E. Multicomponent Synthesis of 1-Aryl 1,2,4-Triazoles. Organic Letters2013 , 15 (14), 3586–3589. [Link]
-
Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. [Link]
-
Bartlett, R. S.; Humphrey, G. R. Transaminations of NN-dimethylformamide azine. Journal of the Chemical Society C: Organic1967 , 1664-1667. [Link]
-
ResearchGate. Synthesis of 1,2,4-triazoles from simple primary amines or aniline derivatives. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 3. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Transaminations of NN-dimethylformamide azine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
copper-catalyzed coupling of 1,2,4-triazole and 3-iodophenol
Application Notes & Protocols
Topic: High-Efficiency Synthesis of 3-(1H-1,2,4-triazol-1-yl)phenol via Copper-Catalyzed C-N Cross-Coupling
Introduction: The Strategic Value of N-Aryl Triazoles
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Among the vast array of N-heterocycles, the 1,2,4-triazole moiety is a privileged scaffold due to its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding. When arylated, these structures give rise to compounds with a broad spectrum of biological activities.
The target molecule of this guide, 3-(1H-1,2,4-triazol-1-yl)phenol, combines the N-aryl triazole motif with a phenolic hydroxyl group, a critical functional handle for further molecular elaboration or direct interaction with biological targets. The synthesis of such molecules is traditionally approached via the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[1][2] While historically demanding harsh conditions, modern iterations of this reaction, employing specific ligands and milder bases, have rendered it a highly efficient and versatile tool for drug discovery and materials science.[2][3]
This document provides a comprehensive guide to the , detailing the underlying mechanism, a field-proven experimental protocol, and critical insights for optimization and troubleshooting.
Reaction Mechanism: The Copper Catalytic Cycle
The precise mechanism of the Ullmann condensation has been a subject of extensive study, with multiple pathways proposed. For the N-arylation of azoles with aryl iodides, the most widely accepted mechanism involves a Cu(I)/Cu(III) catalytic cycle, which proceeds through oxidative addition and reductive elimination steps.[2][4] The use of a bidentate ligand, such as a diamine, is crucial for stabilizing the copper center and facilitating the key steps of the cycle.[3][5]
The Proposed Catalytic Cycle consists of four key stages:
-
Ligand Association and Base Adduct Formation: The active Cu(I) catalyst first coordinates with the diamine ligand. In the presence of a base, the 1,2,4-triazole is deprotonated to form a triazolide anion, which then displaces the counter-ion on the copper center to form a copper(I)-triazolide complex.
-
Oxidative Addition: This is often the rate-determining step of the cycle.[5] The copper(I)-triazolide complex undergoes oxidative addition with 3-iodophenol. This process involves the cleavage of the carbon-iodine bond and results in the formation of a transient, high-energy aryl-copper(III) intermediate.
-
Reductive Elimination: The aryl-copper(III) intermediate is unstable and rapidly undergoes C-N reductive elimination. This step forms the desired N-aryl triazole product and regenerates a Cu(I) species.
-
Catalyst Regeneration: The resulting Cu(I) species, still coordinated to the ligand, is now free to begin a new catalytic cycle.
Sources
One-Pot Synthesis of 3-(1H-1,2,4-triazol-1-yl)phenol: A Detailed Application Note and Protocol
Introduction: The Significance of 3-(1H-1,2,4-triazol-1-yl)phenol in Medicinal Chemistry
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, present in a wide array of pharmaceuticals with diverse biological activities, including antifungal, antiviral, and anticancer properties. The specific compound, 3-(1H-1,2,4-triazol-1-yl)phenol, represents a key building block for the synthesis of more complex drug candidates. Its phenolic hydroxyl group provides a convenient handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. The development of efficient and streamlined synthetic routes to this intermediate is therefore of significant interest to researchers in both academic and industrial settings. This application note provides a detailed, one-pot protocol for the synthesis of 3-(1H-1,2,4-triazol-1-yl)phenol, designed for researchers, scientists, and drug development professionals.
Guiding Principles of the One-Pot Approach
A one-pot synthesis offers significant advantages over traditional multi-step procedures by reducing reaction time, minimizing waste, and improving overall efficiency. This protocol is designed around a plausible and efficient one-pot reaction that constructs the 1,2,4-triazole ring directly from a substituted aminophenol. The chosen methodology is based on the reaction of 3-aminophenol with an excess of formamide, which serves as both a reactant and a solvent, under microwave irradiation. This approach is selected for its reported tolerance of functional groups and the potential for rapid, high-yield synthesis.[1]
Experimental Workflow Diagram
The following diagram illustrates the streamlined one-pot synthesis of 3-(1H-1,2,4-triazol-1-yl)phenol.
Caption: One-pot synthesis workflow for 3-(1H-1,2,4-triazol-1-yl)phenol.
Detailed Experimental Protocol
This protocol details the one-pot synthesis of 3-(1H-1,2,4-triazol-1-yl)phenol from 3-aminophenol and formamide under microwave-assisted conditions.
Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties/Role |
| 3-Aminophenol | C₆H₇NO | 109.13 | 591-27-5 | Starting material |
| Formamide | CH₃NO | 45.04 | 75-12-7 | Reagent and solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction solvent |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Eluent for chromatography |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | Stationary phase for chromatography |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 3-aminophenol (1.09 g, 10.0 mmol).
-
Add formamide (5 mL, ~125 mmol). Note: Formamide is used in large excess to act as both a reactant and the solvent.
-
Seal the vessel securely with a cap.
-
-
Microwave Irradiation:
-
Place the sealed reaction vessel into the cavity of a microwave synthesizer.
-
Irradiate the mixture at 180°C for 30 minutes with stirring. Caution: Microwave reactions can generate significant pressure. Ensure the reaction is performed in a properly functioning microwave reactor and behind a safety shield.
-
-
Reaction Work-up:
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Carefully open the vessel in a well-ventilated fume hood.
-
Pour the reaction mixture into a beaker containing deionized water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers in a separatory funnel.
-
-
Purification:
-
Wash the combined organic layers with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
-
Product Characterization:
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield 3-(1H-1,2,4-triazol-1-yl)phenol as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Plausible Reaction Mechanism
The formation of the 1,2,4-triazole ring in this one-pot synthesis is believed to proceed through a multi-step mechanism within a single reaction vessel.
Caption: Plausible reaction mechanism for the one-pot synthesis.
-
Initial Formylation: The reaction likely begins with the formylation of the amino group of 3-aminophenol by formamide at elevated temperatures, forming N-(3-hydroxyphenyl)formamide and releasing a molecule of water.
-
Formation of Formamidine and Subsequent Reaction: Under the reaction conditions, formamide can dehydrate to form formamidine in situ. The N-(3-hydroxyphenyl)formamide then reacts with the in situ generated formamidine to form an amidrazone-like intermediate.
-
Intramolecular Cyclization and Aromatization: This intermediate undergoes an intramolecular cyclization, followed by dehydration, to yield the aromatic 1,2,4-triazole ring, affording the final product, 3-(1H-1,2,4-triazol-1-yl)phenol.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure proper sealing of the microwave vessel to maintain pressure. |
| Decomposition of starting material or product. | Lower the reaction temperature and monitor the reaction progress more frequently. | |
| Formation of Side Products | Di-formylation or other side reactions. | Optimize the stoichiometry of reagents. Purification by column chromatography is crucial. |
| Difficulty in Purification | Co-elution of impurities. | Adjust the eluent system for column chromatography. Consider using a different stationary phase if necessary. |
Expected Results
Based on similar one-pot syntheses of N-aryl-1,2,4-triazoles reported in the literature, this protocol is expected to provide the desired product in moderate to good yields.[1]
| Parameter | Expected Value |
| Yield | 50-70% |
| Purity (after chromatography) | >95% |
| Physical Appearance | Off-white to pale yellow solid |
Conclusion
This application note provides a comprehensive and detailed protocol for the one-pot synthesis of 3-(1H-1,2,4-triazol-1-yl)phenol. By leveraging microwave-assisted organic synthesis, this method offers a rapid and efficient route to a valuable building block for drug discovery and development. The provided insights into the reaction mechanism and troubleshooting will aid researchers in successfully implementing and optimizing this synthesis in their own laboratories.
References
-
Reddy, A. S., Reddy, V. K., Rao, G. N., Basavaiah, K., & Nagulapalli Venkata, K. C. (2023). A novel and efficient one-pot strategy for the synthesis of 1,2,4-triazoles: access to synthesis of penipanoid A and its analogues. RSC Advances, 13(4), 2680-2682. Available at: [Link]
-
Castanedo, G. M., Seng, P. S., Blaquiere, N., Trapp, S., & Staben, S. T. (2011). A highly regioselective one-pot process provides rapid access to highly diverse 1,3,5-trisubstituted 1,2,4-triazoles. The Journal of Organic Chemistry, 76(4), 1177–1179. Available at: [Link]
-
Zhang, C., Liang, Z., Jia, X., Wang, M., Zhang, G., & Hu, M. L. (2020). A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. Chemical Communications, 56(82), 12343-12346. Available at: [Link]
Sources
Troubleshooting & Optimization
minimizing side reactions in 3-aminophenol triazole synthesis
Technical Support Center: 3-Aminophenol Triazole Synthesis
Welcome to the technical support center for the synthesis of triazoles derived from 3-aminophenol. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this critical structural motif. The synthesis, while powerful, is nuanced, and success often hinges on controlling key parameters to minimize side reactions. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the specific challenges you may encounter.
Section 1: Understanding the Core Synthesis and Its Challenges
The most common and modular route to 3-aminophenol-derived triazoles involves a two-stage process:
-
Diazotization and Azidation: Conversion of the primary aromatic amine of 3-aminophenol into a diazonium salt, which is subsequently converted to an aryl azide. This stage is highly sensitive and is the primary source of yield loss and impurities.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "click" reaction, where the synthesized 3-azidophenol is coupled with a terminal alkyne to regioselectively form the 1,4-disubstituted 1,2,3-triazole.[1][2] While robust, this step is prone to issues related to catalyst activity and side reactions.
The high reactivity of the 3-aminophenol ring, containing two activating groups (-NH₂ and -OH), makes it particularly susceptible to side reactions not commonly seen with less activated anilines.[3][4]
Overall Synthesis Workflow
Below is a generalized workflow for the synthesis.
Caption: Generalized workflow for 3-aminophenol triazole synthesis.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis.
Part A: Diazotization and Azidation Issues
The conversion of 3-aminophenol to 3-azidophenol is the most critical stage. The diazonium salt intermediate is highly reactive and thermally unstable.
Q1: My diazotization reaction mixture immediately turns dark brown or black and forms a tar-like substance. What is happening?
A1: This is a classic sign of diazonium salt decomposition and/or polymerization. The 3-hydroxyphenyldiazonium salt is particularly unstable. At temperatures above 5 °C, it can rapidly decompose to form a phenolic cation, which then reacts non-selectively, or it can undergo self-coupling reactions with the electron-rich 3-aminophenol starting material to form polymeric azo compounds.[5]
Troubleshooting Steps:
-
Strict Temperature Control: The most critical parameter is temperature. You must maintain the reaction temperature between 0 and 5 °C at all times. Use an ice/salt bath for more consistent cooling. Add the sodium nitrite solution very slowly, dropwise, ensuring the temperature does not rise.
-
Ensure Strong Acidity: The reaction requires a strong acidic medium (pH 1-2) to generate the necessary nitrosonium ion (NO⁺) electrophile from nitrous acid.[6][7] Insufficient acid can lead to side reactions. We recommend using at least 2.5-3 equivalents of a strong mineral acid like HCl.
-
Order of Addition: Add the sodium nitrite solution to the acidic solution of 3-aminophenol, not the other way around. This ensures that the amine is always in an acidic environment and that the nitrous acid is generated in situ and consumed immediately.[8]
Q2: The yield of my 3-azidophenol intermediate is very low, even though the reaction didn't turn into tar. Where did my product go?
A2: Low yield can result from incomplete reaction or competing side reactions that don't necessarily produce tar.
Potential Causes & Solutions:
-
Premature Decomposition: Even without visible tar formation, the diazonium salt can decompose back to 3-aminophenol or other byproducts if the solution is allowed to warm up before the addition of sodium azide. Aryl diazonium salts are known to be unstable, and alkyl diazonium salts even more so.
-
Loss of Nitrogen Gas: The diazonium group (-N₂⁺) is an excellent leaving group. A primary side reaction is its replacement by -OH from the aqueous solvent, forming resorcinol (1,3-dihydroxybenzene), which is difficult to separate. This is accelerated by elevated temperatures.[9]
-
Insufficient Sodium Nitrite: Ensure you are using at least a stoichiometric amount (1.0 to 1.1 equivalents) of sodium nitrite. An old or improperly stored bottle of sodium nitrite may have degraded.
-
Immediate Use: The diazonium salt solution should be used immediately in the next step (azidation). It cannot be stored.[10]
Caption: Competing reaction pathways for the diazonium intermediate.
Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Issues
Q3: My click reaction is very slow or stalls before completion. What is inhibiting the catalyst?
A3: A sluggish CuAAC reaction is almost always a catalyst problem. The active catalyst is Cu(I), and several factors can inhibit its activity.
Troubleshooting Steps:
-
Oxygen Contamination: The primary culprit for catalyst deactivation is oxygen, which oxidizes the active Cu(I) to the inactive Cu(II). This also promotes the major side reaction: oxidative homocoupling of your alkyne (Glaser coupling).[11]
-
Solution: Degas your solvents thoroughly (e.g., by sparging with argon or nitrogen for 15-30 minutes). Run the reaction under an inert atmosphere (N₂ or Ar).
-
-
Insufficient Reducing Agent: The use of a reducing agent like sodium ascorbate is crucial. It reduces any Cu(II) formed back to the active Cu(I) state, keeping the catalytic cycle running.[11] Use a slight excess of sodium ascorbate relative to the copper sulfate.
-
Catalyst Source: Ensure you are using a reliable source of copper. Copper(II) sulfate pentahydrate is commonly used in conjunction with sodium ascorbate. Alternatively, direct Cu(I) sources like CuI or CuBr can be used, but they are still sensitive to oxidation.[12]
-
Ligand Assistance: For challenging substrates, the addition of a copper-stabilizing ligand, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), can accelerate the reaction and protect the catalyst.[11]
Q4: I have a major byproduct with a mass corresponding to a dimer of my alkyne starting material. How do I prevent this?
A4: You are observing the Glaser homocoupling byproduct. As mentioned in A3, this is caused by the reaction of your alkyne with itself, catalyzed by copper in the presence of oxygen.[11]
Prevention Protocol:
-
Rigorous Degassing: This is the most effective preventative measure.
-
Proper Reagent Stoichiometry: Use only a catalytic amount of copper (typically 1-5 mol%). Excess copper can favor the homocoupling pathway.
-
Use of Sodium Ascorbate: Maintain a reducing environment to disfavor the oxidative coupling pathway.
-
Order of Addition: Prepare your solution of azide and alkyne in a degassed solvent. Separately, prepare the catalyst solution (CuSO₄ and Sodium Ascorbate in water). Add the catalyst solution to the reaction mixture last, under an inert atmosphere.
Q5: How can I effectively remove the copper catalyst from my final product? It seems to be coordinated to the triazole.
A5: Triazoles are excellent ligands for copper, which can make its removal challenging. Simple extraction or filtration is often insufficient.
Purification Strategies:
-
Ammonia Wash: After the reaction, dilute the mixture with ethyl acetate and wash the organic layer with an aqueous solution of ammonia or ammonium hydroxide. The ammonia complexes with the copper, pulling it into the aqueous phase.
-
Chelating Agents: Washing with a solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) is highly effective at sequestering copper ions.
-
Silica Gel Treatment: For stubborn cases, passing a solution of the crude product through a short plug of silica gel can help adsorb the copper. Sometimes, silica gel is treated with a chelating agent for enhanced effectiveness.
Section 3: Optimized Protocols & Data
Protocol 1: Optimized Synthesis of 3-Azidophenol
-
Dissolve 3-aminophenol (1.0 eq) in 3M HCl (3.0 eq) in a flask equipped with a magnetic stirrer.
-
Cool the flask in an ice/salt bath to maintain an internal temperature of 0-2 °C.
-
Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred 3-aminophenol solution over 20-30 minutes, ensuring the internal temperature never exceeds 5 °C .
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.
-
In a separate flask, dissolve sodium azide (1.1 eq) in cold deionized water.
-
Add the cold diazonium salt solution slowly to the stirred sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to stir and slowly warm to room temperature over 1-2 hours.
-
Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude 3-azidophenol.
Protocol 2: General Procedure for CuAAC Reaction
-
In a flask, dissolve 3-azidophenol (1.0 eq) and the terminal alkyne (1.0-1.1 eq) in a 1:1 mixture of t-butanol and water (solvent should be thoroughly degassed).
-
Bubble argon or nitrogen through the solution for 15 minutes.
-
In a separate vial, dissolve CuSO₄·5H₂O (0.02 eq) and sodium ascorbate (0.05 eq) in a minimal amount of degassed water.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Stir the reaction at room temperature under an inert atmosphere. Monitor by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Upon completion, dilute with ethyl acetate and proceed with a copper removal workup as described in Q5.
Table 1: Summary of Critical Reaction Parameters
| Parameter | Stage 1: Diazotization | Stage 2: CuAAC (Click) | Rationale & Expert Notes |
| Temperature | 0-5 °C (Crucial) | Room Temperature | Prevents diazonium salt decomposition[5]; CuAAC is efficient at ambient temperatures. |
| pH | 1-2 (Strongly Acidic) | 4-7 (Buffered) | Ensures formation of NO⁺ electrophile[7]; Optimal for Cu(I) catalyst stability. |
| Atmosphere | Air | Inert (N₂ or Ar) | Diazotization is not air-sensitive; Prevents Cu(I) oxidation and alkyne coupling.[11] |
| Key Reagents | NaNO₂, Strong Acid | CuSO₄, Na Ascorbate | In situ generation of nitrous acid[10]; In situ generation/regeneration of Cu(I) catalyst.[11] |
| Solvent | Water/Acid | t-BuOH/H₂O, DMSO, DMF | Aqueous medium is required for diazotization; Protic/aprotic polar solvents work well for CuAAC.[13] |
References
-
Al-Masoudi, N. A., et al. (2009). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Journal of Organic Chemistry, 74(19), 7595-7597. [Link][14][15]
-
ResearchGate. (n.d.). Reaction optimization for the NH-1,2,3-triazole synthesis. Retrieved from ResearchGate. [Link][13]
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from BYJU'S. [Link][6]
-
Sathee Jee. (n.d.). Chemistry Diazotization Reaction. Retrieved from Sathee Jee. [Link]
-
Unacademy. (n.d.). Diazotization Reaction Mechanism. Retrieved from Unacademy. [Link][7]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from Organic Chemistry Portal. [Link][10]
-
Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. Retrieved from Online Chemistry Notes. [Link][8]
-
Journal of Chemical Education. (1997). Influence of pH on Drug Absorption from the Gastrointestinal Tract. 74(7), 855. [Link][16]
-
eGyanKosh. (n.d.). Unit 12: Diazonium Salts. Retrieved from eGyanKosh. [Link]
-
Schotten, C., et al. (n.d.). Comparison of the thermal stability of diazonium salts and their corresponding triazenes. White Rose Research Online. [Link]
-
Chemistry Stack Exchange. (2015). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? Retrieved from Chemistry Stack Exchange. [Link][17]
-
Myek, B., et al. (2014). Synthesis of New Azo Dye and Its Iron Complex Derived from 3-aminophenol. International Journal of Innovation and Applied Studies, 9(3), 1236-1240. [Link][18]
-
Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2477-2496. [Link][11]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Chemical Properties of 3-Aminophenol. Retrieved from Ningbo Inno Pharmchem Co., Ltd. [Link][3]
-
Fernández-García, J. C., et al. (2022). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO₂. Catalysts, 12(9), 1049. [Link][12]
-
ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. Retrieved from ResearchGate. [Link][5]
-
Chemistry Stack Exchange. (2019). Selectivity of diazo-coupling with p-amino phenol. Retrieved from Chemistry Stack Exchange. [Link][19]
-
Otutu, J. O., et al. (2008). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. Journal of Applied Sciences, 8, 334-339. [Link][20]
-
National Center for Biotechnology Information. (2023). “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. ACS Chemical Neuroscience. [Link][21]
-
Taylor & Francis. (n.d.). 3-aminophenol – Knowledge and References. Retrieved from Taylor & Francis. [Link][4]
-
Labinsighs. (2024). A Comprehensive Guide to Click Chemistry Reaction. Retrieved from Labinsights. [Link][22]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from Wikipedia. [Link][1]
Sources
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. byjus.com [byjus.com]
- 7. Diazotization Reaction Mechanism [unacademy.com]
- 8. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 9. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diazotisation [organic-chemistry.org]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2 [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. public.websites.umich.edu [public.websites.umich.edu]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. researchgate.net [researchgate.net]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. scialert.net [scialert.net]
- 21. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. labinsights.nl [labinsights.nl]
Technical Support Center: Purification of meta-Triazolyl Phenol by Column Chromatography
Welcome to the technical support center for the purification of meta--triazolyl phenol compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this unique class of molecules. The presence of both a phenolic hydroxyl group and a triazole ring presents specific challenges in column chromatography, including potential for strong interactions with the stationary phase, peak tailing, and co-elution with impurities.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the practical issues you may encounter. Our approach is grounded in scientific principles and field-proven experience to empower you to optimize your purification workflows for higher purity and yield.
I. Understanding the Molecule: The Chromatographic Challenge of meta-Triazolyl Phenols
The key to successfully purifying meta-triazolyl phenols lies in understanding the interplay of their functional groups with the chromatographic system.
-
The Phenolic Hydroxyl Group: This acidic proton can lead to strong hydrogen bonding with the silanol groups on the surface of silica gel, a common stationary phase.[1][2] This can result in significant peak tailing, where the compound elutes slowly and asymmetrically from the column.[1][2] In some cases, it can even lead to irreversible adsorption.[3]
-
The Triazole Ring: As a nitrogen-containing heterocycle, the triazole moiety can also interact with the acidic silanol groups of silica gel, contributing to peak tailing.[3] The presence of lone pairs on the nitrogen atoms can lead to secondary interactions that broaden peaks and reduce resolution.
-
Overall Polarity: The combination of the polar phenol and triazole groups makes these compounds moderately to highly polar.[4] This necessitates the use of relatively polar mobile phases to achieve elution from a normal-phase column.[4][5]
The following workflow provides a general overview of the purification process.
Caption: A typical workflow for the column chromatography purification of organic compounds.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the column chromatography of meta-triazolyl phenols in a question-and-answer format.
Poor Separation or Overlapping Peaks
Q1: My TLC shows good separation between my product and impurities, but on the column, everything is co-eluting. What's going wrong?
A1: This is a common issue that can arise from several factors when scaling up from Thin-Layer Chromatography (TLC) to column chromatography.[6][7]
-
Overloading the Column: The amount of crude material loaded onto the column should ideally be between 1-5% of the mass of the stationary phase.[3] Exceeding this can lead to broad bands that overlap.
-
Improper Column Packing: A poorly packed column with channels or cracks will result in an uneven flow of the mobile phase, leading to poor separation.[8] Ensure your stationary phase is packed uniformly.
-
Solvent System Discrepancy: While TLC is an excellent guide, the separation on a column may not be identical.[9] The larger surface area and different dynamics of a column can alter the separation. Consider slightly decreasing the polarity of your mobile phase for the column compared to what you used for TLC.
-
Compound Degradation on Silica: It's possible your compound is degrading on the acidic silica gel during the longer exposure time of a column run.[7] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear.[3]
Q2: I'm seeing significant peak tailing for my meta-triazolyl phenol. How can I improve the peak shape?
A2: Peak tailing is often due to strong interactions between your polar compound and the stationary phase.[1][2] Here are several strategies to mitigate this:
-
Add a Mobile Phase Modifier: For acidic compounds like phenols, adding a small amount of a polar, slightly acidic modifier to your mobile phase can improve peak shape. Acetic acid or formic acid (0.1-1%) can help by competing with your compound for the active sites on the silica gel.[10]
-
Use a Different Stationary Phase: If tailing persists, consider an alternative stationary phase. Neutral or basic alumina can be effective for compounds that interact too strongly with acidic silica.[3][9] Reversed-phase chromatography on a C18 column is another excellent option for polar compounds.[11][12]
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it with a solution containing a small amount of a base like triethylamine, followed by washing with your mobile phase.[3]
The following diagram illustrates a decision-making process for troubleshooting peak tailing.
Caption: A troubleshooting flowchart for addressing peak tailing in column chromatography.
Compound Not Eluting or Eluting Too Slowly
Q3: My meta-triazolyl phenol is stuck at the top of the column and won't elute, even with a highly polar solvent system.
A3: This indicates a very strong interaction between your compound and the stationary phase, or potential insolubility.[3]
-
Increase Mobile Phase Polarity Drastically: If you are using a hexane/ethyl acetate system, for example, switch to a more polar mixture like dichloromethane/methanol.[9] A gradient elution, where you gradually increase the polarity of the mobile phase during the run, can be very effective.[3][13]
-
Check for Irreversible Adsorption: As mentioned, your compound might be irreversibly binding to or decomposing on the silica gel. Testing for stability on a TLC plate is a quick way to diagnose this.[3]
-
Consider Reversed-Phase Chromatography: For very polar compounds, reversed-phase chromatography is often the method of choice. In this technique, the stationary phase is non-polar (like C18-silica), and a polar mobile phase (like water/acetonitrile or water/methanol) is used.[12]
Q4: My compound is taking a very long time to elute, and the fractions are very dilute.
A4: This is a sign that your mobile phase is not polar enough.
-
Increase the Polarity of the Eluent: A small increase in the percentage of the more polar solvent in your mobile phase can significantly speed up elution.[5]
-
Implement a Gradient Elution: Start with the solvent system that gives your product a low Rf on TLC to elute less polar impurities. Then, gradually increase the polarity to elute your product more quickly and in a more concentrated band.[13] This can also help to sharpen the peak.
Sample Loading and Column Preparation
Q5: My crude sample is not very soluble in the mobile phase. How should I load it onto the column?
A5: This is a common challenge, especially with polar compounds and less polar solvent systems.[7]
-
Dry Loading: Dissolve your crude sample in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution to form a free-flowing powder after evaporating the solvent. Carefully add this powder to the top of your packed column. This technique ensures that your compound is introduced to the column in a concentrated band.[4]
-
Minimal Strong Solvent: Dissolve your sample in the smallest possible volume of a more polar solvent than your mobile phase. Load this solution onto the column, ensuring it is a very narrow band.[7] Be aware that using too much of a strong solvent can compromise the separation at the beginning of the elution.
III. Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying meta-triazolyl phenols?
A1: The choice of stationary phase is critical.
-
Silica Gel: This is the most common stationary phase for normal-phase chromatography.[8] However, due to the acidic nature of the silanol groups, it can cause tailing with phenols and triazoles.[1][2]
-
Alumina: Available in acidic, neutral, and basic forms, alumina can be a good alternative to silica.[5] Neutral or basic alumina is often preferred for compounds that are sensitive to acid or exhibit strong tailing on silica.[3]
-
Reversed-Phase Silica (C18): For highly polar meta-triazolyl phenols, reversed-phase chromatography is an excellent option.[12] The non-polar C18 stationary phase interacts less strongly with polar functional groups, often leading to better peak shapes.[11]
Q2: How do I choose the right mobile phase?
A2: TLC is your best tool for selecting a mobile phase.[5][14]
-
Aim for an Rf of 0.2-0.4: The ideal mobile phase for column chromatography will give your target compound an Rf value in the range of 0.2 to 0.4 on a TLC plate.[14] This generally provides the best balance between resolution and elution time.
-
Common Solvent Systems: For normal-phase chromatography of moderately polar compounds, mixtures of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or dichloromethane) are common starting points.[4] For more polar compounds, dichloromethane/methanol or ethyl acetate/methanol systems can be effective.[9]
-
Reversed-Phase Mobile Phases: For reversed-phase chromatography, mixtures of water and methanol or water and acetonitrile are typically used.[12] Small amounts of acid (like formic or acetic acid) are often added to control the ionization of the analytes and improve peak shape.[15][16]
Solvent Polarity Index
| Solvent | Polarity Index |
| n-Hexane | 0.1 |
| Toluene | 2.4 |
| Dichloromethane | 3.1 |
| Ethyl Acetate | 4.4 |
| Acetone | 5.1 |
| Acetonitrile | 5.8 |
| Methanol | 6.6 |
| Water | 10.2 |
This table provides a general guide to solvent polarity. The optimal mobile phase is determined experimentally.
Q3: Can I use a gradient elution for my purification?
A3: Yes, gradient elution is a powerful technique, especially for complex mixtures with components of varying polarities.[13] By gradually increasing the polarity of the mobile phase, you can elute a wider range of compounds in a single run, often with better resolution and in less time than with an isocratic (constant solvent composition) elution.[13]
IV. Experimental Protocols
Protocol 1: Slurry Packing a Silica Gel Column
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a separate beaker, mix the required amount of silica gel with the initial mobile phase to create a slurry.
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing.
-
Once the silica has settled, add another layer of sand on top to protect the surface of the stationary phase.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
Protocol 2: Dry Loading a Sample
-
Dissolve your crude meta-triazolyl phenol in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (approximately 2-3 times the mass of your crude product) to the solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add the powdered sample to the top of the packed column.
-
Gently tap the column to settle the sample into a flat band.
-
Carefully add a thin layer of sand on top of the sample.
-
Slowly add the mobile phase to the column and begin elution.
V. References
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Chrom Tech. [Link]
-
Gallo, M., et al. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. PMC. [Link]
-
Sena, P. H., et al. (2024). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI. [Link]
-
Columbia University. Column chromatography. Columbia University. [Link]
-
Restek. Troubleshooting Guide. Restek. [Link]
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]
-
University of Rochester. Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
ResearchGate. (2013, September 25). Column chromatography of phenolics? ResearchGate. [Link]
-
MetwareBio. Chromatographic Columns: The Backbone of Analytical Chemistry. MetwareBio. [Link]
-
Element Lab Solutions. Phenyl Stationary Phases for HPLC. Element Lab Solutions. [Link]
-
AB SCIEX. Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. AB SCIEX. [Link]
-
DaSP. Improving selectivity of triazole derivative metabolites - Using SelexION® Differential Mobility Separation Technology. DaSP. [Link]
-
Journal of Medicinal Chemistry. (2020, June 8). Preclinical Lead Optimization of a 1,2,4-Triazole Based Tankyrase Inhibitor. ACS Publications. [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. ALWSCI Blog. [Link]
-
University of Colorado Boulder. Column Chromatography. Organic Chemistry at CU Boulder. [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Aktas, A. H., & Yilmaz Çalik, A. (2013). Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile Phase. Asian Journal of Chemistry, 25(16), 9035. [Link]
-
BUCHI. How to optimize your mobile phase to improve selectivity and resolution in chromatography. BUCHI. [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
-
Giles, C. H., & Nakhwa, S. N. (1972). Adsorption of phenols from non-polar solvents on to silica gel. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 68, 849-857. [Link]
-
Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Sorbent Technologies. [Link]
-
Reddit. (2025, August 6). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. [Link]
-
Castagnola, M., et al. (1970). Thin-Layer Chromatography on Silica Gel G of some Phenol Carboxylic Acids. Journal of Chromatography A, 48, 442-445. [Link]
-
Hájková, T., et al. (2021). Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography. MDPI. [Link]
-
OSF. Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. OSF. [Link]
-
EPFL. Some Useful and Practical Tips for Flash Chromatography. EPFL. [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]
-
Chrom Tech. Diagnosing Chromatography Problems & Troubleshooting. Chrom Tech. [Link]
-
Chromatography Today. What is Peak Tailing? Chromatography Today. [Link]
-
Semantic Scholar. (2023, November 24). A stationary phase of tetraethylene glycol-modified silica for separation of phenolic acids. Semantic Scholar. [Link]
-
HPLC Troubleshooting. HPLC Troubleshooting. [Link]
-
Axion Labs. (2022, February 15). HPLC Peak Tailing. Axion Labs. [Link]
-
ResearchGate. Separation of phenols on Sil-RCC3-C18 column (a) and ODS column (b). Mobile phase. ResearchGate. [Link]
-
ResearchGate. (2016, April 29). Compound is stuck in silica gel and not eluting while running open column chromatography for extraction of secondary metabolites. What to do? ResearchGate. [Link]
Sources
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sorbtech.com [sorbtech.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. Chromatography [chem.rochester.edu]
- 8. chromtech.com [chromtech.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 14. columbia.edu [columbia.edu]
- 15. sciex.com [sciex.com]
- 16. daspsrl.it [daspsrl.it]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 3-(1H-1,2,4-triazol-1-yl)phenol
Introduction
3-(1H-1,2,4-triazol-1-yl)phenol is a heterocyclic compound of significant interest in medicinal chemistry and materials science, integrating a phenolic moiety with a 1,2,4-triazole ring. The precise structural elucidation of such molecules is fundamental to understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the most powerful technique for determining the detailed molecular structure in solution. This guide provides an in-depth analysis and interpretation of the ¹H NMR spectrum of 3-(1H-1,2,4-triazol-1-yl)phenol. We will dissect the spectrum by comparing it with simpler, constituent analogues—phenol and 1,2,4-triazole—to provide a clear rationale for the observed chemical shifts and coupling patterns based on fundamental principles of electronic substituent effects.
Structural Features and Proton Environments
The key to interpreting the ¹H NMR spectrum lies in understanding the distinct chemical environments of each proton in the molecule. In 3-(1H-1,2,4-triazol-1-yl)phenol, there are seven unique proton signals: one from the hydroxyl group, four from the disubstituted benzene ring, and two from the triazole ring.
Figure 1: Structure of 3-(1H-1,2,4-triazol-1-yl)phenol with proton numbering.
Analysis of ¹H NMR Spectrum: A Predictive and Comparative Approach
While an experimental spectrum provides definitive data, a predictive analysis grounded in the well-understood spectra of its constituent parts offers profound insight into the molecule's electronic structure. The final spectrum is a logical consequence of the interplay between the electron-donating hydroxyl (-OH) group and the electron-withdrawing 1,2,4-triazol-1-yl group.
The Triazole Protons: H-3' and H-5'
The 1,2,4-triazole ring is an electron-deficient aromatic system due to the presence of three electronegative nitrogen atoms. Consequently, its protons (H-3' and H-5') are significantly deshielded and appear far downfield.
-
Prediction: We anticipate two distinct singlets in the region of δ 8.0-9.0 ppm. Since they are on the same ring but in different electronic environments and are not adjacent, they will appear as sharp singlets. The proton at the C5' position is generally more deshielded than the one at C3'.
-
Comparison: In unsubstituted 1H-1,2,4-triazole, the two protons appear as singlets at approximately 8.0 and 8.3 ppm.[1][2] The attachment to the phenol ring is expected to induce a further downfield shift.
The Phenolic Ring Protons: A Complex Splitting Pattern
The four protons on the benzene ring (H-2, H-4, H-5, H-6) are subject to the combined electronic effects of the meta-positioned -OH and triazolyl groups.
-
-OH Group Effect: As a powerful electron-donating group, the hydroxyl substituent increases electron density at the ortho (C2, C6) and para (C4) positions, causing an upfield (shielding) shift for the attached protons.[3][4]
-
-Triazolyl Group Effect: The 1,2,4-triazol-1-yl group is electron-withdrawing, decreasing electron density primarily at its ortho (C2, C4) and para (C6) positions, leading to a downfield (deshielding) shift.[4]
The resulting chemical shifts are a balance of these opposing influences:
-
H-2: Ortho to both the -OH (shielding) and the triazolyl group (deshielding). The net effect is difficult to predict but it will likely appear as a complex multiplet due to coupling with H-4 (meta) and H-6 (ortho).
-
H-4: Ortho to the triazolyl group (deshielding) and para to the -OH group (shielding). It will be coupled to H-2, H-5, and H-6, likely appearing as a triplet or a doublet of doublets.
-
H-5: Para to the -OH (shielding) and meta to the triazolyl group. The shielding effect from the hydroxyl group is expected to be dominant, making this proton appear relatively upfield. It will likely be a triplet due to ortho coupling with H-4 and H-6.
-
H-6: Ortho to the -OH (shielding) and meta to the triazolyl group. This proton is also expected to be shifted upfield and will present a complex multiplet signal.
The aromatic region for meta-disubstituted benzenes is often complex and can span from δ 6.8 to 8.0 ppm.[5]
The Hydroxyl Proton (-OH)
The chemical shift of the phenolic -OH proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding.[6]
-
Prediction: In a hydrogen-bond-accepting solvent like DMSO-d₆, this proton will appear as a broad singlet at a significantly downfield position, often greater than δ 9.0 ppm.[7] In less polar solvents like CDCl₃, it appears further upfield (δ 4-7 ppm) and is often broader.[8]
-
Confirmation: The identity of the -OH peak can be unequivocally confirmed by a "D₂O shake" experiment. Adding a drop of deuterium oxide to the NMR sample results in the rapid exchange of the acidic -OH proton for a deuterium atom, causing the signal to disappear from the ¹H spectrum.[8][9]
Comparative Data Summary
The following table summarizes the expected ¹H NMR data for 3-(1H-1,2,4-triazol-1-yl)phenol and compares it with experimental data for its parent compounds.
| Compound | Proton | Predicted/Observed Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3-(1H-1,2,4-triazol-1-yl)phenol | H-3' | ~8.8 | Singlet (s) | - |
| H-5' | ~8.2 | Singlet (s) | - | |
| Aromatic (H-2, H-4, H-5, H-6) | 6.8 - 7.8 | Complex Multiplets (m) | 2-9 | |
| OH | >9.0 (in DMSO-d₆) | Broad Singlet (br s) | - | |
| Phenol [3][10] | H-ortho (2,6) | ~6.9 | Doublet of doublets (dd) or Triplet (t) | ~8 |
| H-meta (3,5) | ~7.3 | Triplet (t) | ~8 | |
| H-para (4) | ~7.0 | Triplet (t) | ~8 | |
| OH | 4-7 (in CDCl₃) | Broad Singlet (br s) | - | |
| 1H-1,2,4-Triazole [1][2] | H-3 | ~8.0 | Singlet (s) | - |
| H-5 | ~8.3 | Singlet (s) | - |
Experimental Protocol for ¹H NMR Acquisition
This protocol outlines a standardized procedure for acquiring a high-quality ¹H NMR spectrum, ensuring data integrity and reproducibility.
Figure 2: Standard workflow for ¹H NMR spectrum acquisition and analysis.
Protocol Steps:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (DMSO-d₆ is recommended to clearly observe the labile OH proton).
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Tune and match the probe for the ¹H frequency.
-
Optimize the field homogeneity by shimming on the lock signal.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 16-64 scans, 2-5 second relaxation delay).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections to obtain a clean spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the area under each peak to determine the relative ratio of protons.
-
Self-Validating System: Confirming Assignments
To ensure the trustworthiness of the spectral interpretation, assignments should be confirmed:
-
D₂O Exchange: As mentioned, this experiment validates the assignment of the hydroxyl proton.[9]
-
2D COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment can be performed to establish connectivity between coupled protons. Cross-peaks will appear between protons that are spin-spin coupled (typically over 2-3 bonds), providing definitive proof of which protons are adjacent on the aromatic ring. This is invaluable for untangling the complex multiplets of the phenolic protons.
Conclusion
The ¹H NMR spectrum of 3-(1H-1,2,4-triazol-1-yl)phenol is a rich source of structural information. A thorough analysis, guided by a comparative approach with simpler analogues, allows for a confident assignment of all proton signals. The downfield singlets are characteristic of the electron-poor triazole ring, while the complex aromatic multiplets reflect the competing electronic effects of the hydroxyl and triazolyl substituents on the benzene ring. The labile hydroxyl proton, best observed in DMSO-d₆, serves as another key spectral landmark. By following standardized acquisition protocols and employing validation techniques like D₂O exchange and 2D COSY, researchers can achieve unambiguous structural elucidation, a critical step in any drug development or materials science endeavor.
References
-
Doc Brown's Chemistry. ¹H proton nmr spectrum of phenol C₆H₆O C₆H₅OH. Available at: [Link]
-
Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]
-
Chemistry LibreTexts. (2025). 14.11: H-NMR and C-NMR of Alcohols and Phenols. Available at: [Link]
-
Kontogianni, V. G., & Gerothanassis, I. P. (2012). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 17(10), 12305–12341. Available at: [Link]
-
Homework.Study.com. The ¹H NMR spectrum of phenol (C₆H₅OH) shows three absorptions in the aromatic region... Available at: [Link]
-
ACD/Labs. (2008). Identifying a monosubstituted benzene fragment in a ¹H NMR spectrum. Available at: [Link]
-
The Organic Chemistry Tutor. (2023). How to distinguish and interpret the ¹H-NMR of mono- and di-substituted Benzene Derivatives. YouTube. Available at: [Link]
-
Fujio, M., et al. (1975). The Substituent Effect. V. NMR Chemical Shifts of Hydrogen-bonding Hydroxyl Proton of Phenols in DMSO. Bulletin of the Chemical Society of Japan, 48(7), 2127-2133. Available at: [Link]
-
JoVE. (2025). NMR Spectroscopy of Benzene Derivatives. Available at: [Link]
-
AIP Publishing. (2017). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Conference Proceedings. Available at: [Link]
-
University of Calgary. Ch 13 - Aromatic H. Available at: [Link]
-
University of Puget Sound. Short Summary of ¹H-NMR Interpretation. Available at: [Link]
-
Traynham, J. G., & Knesel, G. A. (1965). Correlations of Polar Effects of Substituents with Nuclear Magnetic Resonance Spectra of Phenols. The Journal of Organic Chemistry, 30(7), 2489–2491. Available at: [Link]
-
National Chemical Laboratory, India. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available at: [Link]
-
University of Regensburg. ¹H NMR Spectroscopy. Available at: [Link]
-
ResearchGate. (2022). The ¹HNMR spectral data of 1,2,4-Triazole derivatives (7-10). Available at: [Link]
-
Journal of Pharmaceutical and Pharmacological Sciences. Supplementary Information File. Available at: [Link]
-
SpectraBase. 1,2,4-Triazole. Available at: [Link]
Sources
- 1. 1,2,4-Triazole(288-88-0) 1H NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. homework.study.com [homework.study.com]
- 4. jove.com [jove.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to Elemental Analysis Standards for 3-(1H-1,2,4-triazol-1-yl)phenol
For researchers, scientists, and drug development professionals, establishing the identity, purity, and composition of a novel chemical entity is a foundational step in the journey from discovery to application. This guide provides an in-depth technical comparison of elemental analysis standards for 3-(1H-1,2,4-triazol-1-yl)phenol, a heterocyclic compound of interest in medicinal chemistry. We will explore the theoretical underpinnings, practical execution, and comparative validation against alternative analytical techniques, grounded in the principles of scientific integrity and regulatory compliance.
The Foundational Role of Elemental Analysis in Compound Characterization
Elemental analysis, particularly CHN (Carbon, Hydrogen, Nitrogen) analysis, serves as a fundamental gatekeeper in the characterization of organic compounds.[1] It provides a quantitative measure of the mass percentages of these core elements, which is then compared against the theoretical values derived from the compound's molecular formula. A close agreement between the experimental and theoretical values is a primary indicator of the sample's purity and corroborates its proposed molecular structure. In the pharmaceutical industry, this technique is critical at multiple stages, from the validation of raw materials to the quality control of the final active pharmaceutical ingredient (API).[2]
For 3-(1H-1,2,4-triazol-1-yl)phenol, with a molecular formula of C₈H₇N₃O , the theoretical elemental composition is the benchmark against which all synthesized batches are measured.
Theoretical Elemental Composition of 3-(1H-1,2,4-triazol-1-yl)phenol
The theoretical percentages of Carbon, Hydrogen, and Nitrogen are calculated based on the molecular formula and the atomic masses of the constituent elements.
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.011 | 8 | 96.088 | 59.62 |
| Hydrogen | H | 1.008 | 7 | 7.056 | 4.38 |
| Nitrogen | N | 14.007 | 3 | 42.021 | 26.08 |
| Oxygen | O | 15.999 | 1 | 15.999 | 9.93 |
| Total | 161.164 | 100.00 |
Table 1: Theoretical elemental composition of 3-(1H-1,2,4-triazol-1-yl)phenol.
A synthesized sample of high purity is expected to yield experimental CHN values that deviate by no more than ±0.4% from these theoretical values, a standard widely accepted by scientific journals.[3]
Establishing Trustworthiness: The Self-Validating System of Elemental Analysis
The reliability of elemental analysis hinges on a robust, self-validating protocol. This is achieved through a combination of proper instrument calibration, the use of certified reference materials (CRMs), and stringent system suitability checks.
Certified Reference Materials (CRMs): The Cornerstone of Accuracy
Before analyzing an unknown sample, the CHN analyzer must be calibrated with a well-characterized, high-purity organic standard. This CRM should ideally have a known, stable elemental composition. For nitrogen-containing heterocyclic compounds like 3-(1H-1,2,4-triazol-1-yl)phenol, a standard such as Acetanilide (C₈H₉NO) is an excellent choice.[4]
| Certified Reference Material | Molecular Formula | Theoretical C% | Theoretical H% | Theoretical N% |
| Acetanilide | C₈H₉NO | 71.09 | 6.71 | 10.36 |
Table 2: Elemental composition of a common Certified Reference Material for CHN analysis.[4]
The causality behind using a CRM like acetanilide is its structural similarity (an aromatic system with nitrogen), ensuring comparable combustion behavior to the analyte of interest. This minimizes matrix effects and enhances the accuracy of the analysis.
Experimental Protocol: CHN Analysis of 3-(1H-1,2,4-triazol-1-yl)phenol
The following is a detailed, step-by-step methodology for the elemental analysis of 3-(1H-1,2,4-triazol-1-yl)phenol using a modern CHNS/O analyzer.
Instrumentation: A CHNS/O elemental analyzer based on dynamic flash combustion.[5]
Pre-analysis Checks:
-
Verify the levels of carrier gas (Helium) and combustion gas (Oxygen).
-
Ensure the combustion and reduction tubes are in good condition and have not exceeded their operational lifetime.
-
Perform a leak check of the system.
Calibration:
-
Accurately weigh 2-3 mg of a certified reference material (e.g., Acetanilide) into a tin capsule.
-
Analyze a minimum of three CRM samples to establish a calibration curve and response factors. The results should be within the manufacturer's specified tolerance.
Sample Analysis:
-
Accurately weigh 2-3 mg of the dried 3-(1H-1,2,4-triazol-1-yl)phenol sample into a tin capsule.
-
Analyze a minimum of three independent samples of the target compound.
-
Between sample runs, analyze a check standard (a CRM) to verify ongoing instrument stability.
Data Evaluation:
-
Calculate the average experimental percentages for C, H, and N.
-
Determine the standard deviation of the replicate analyses to assess precision.
-
Compare the average experimental values to the theoretical percentages. The deviation should be within ±0.4% for a pure sample.
Illustrative Experimental Data for Substituted Triazoles
While specific experimental data for 3-(1H-1,2,4-triazol-1-yl)phenol is not widely published, data from structurally similar compounds demonstrate the expected level of agreement.
| Compound | Molecular Formula | Analysis | C% | H% | N% |
| 2-{[(E)-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)imino]methyl}phenol[6] | C₁₃H₁₄N₄O | Calculated | 64.45 | 5.82 | 23.13 |
| Found | 64.31 | 5.64 | 23.79 | ||
| 4-(4-nitrophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | C₁₃H₉N₅O₂S | Calculated | 52.17 | 3.03 | 23.40 |
| Found | 51.60 | 3.07 | 23.17 |
Table 3: Comparison of calculated and found elemental analysis data for substituted triazole derivatives, illustrating typical experimental deviations.
A Comparative Perspective: Orthogonal Analytical Techniques
While elemental analysis is a powerful tool for confirming elemental composition, it is not a standalone method for comprehensive purity assessment.[7] It provides an overall purity value but does not identify or quantify specific impurities. Therefore, orthogonal methods, which measure different chemical properties, are essential for a complete characterization.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| Elemental Analysis | Combustion and detection of resulting gases | Elemental composition (%C, H, N) | Confirms empirical formula, good for overall purity assessment. | Does not identify specific impurities, less sensitive to isomers.[8] |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation | Presence and quantity of impurities | High sensitivity and resolution for impurity profiling.[8] | Method development required, needs reference standards for identification. |
| Gas Chromatography (GC) | Separation of volatile compounds | Purity of volatile and thermally stable compounds | Excellent for volatile impurities. | Not suitable for non-volatile or thermally labile compounds like 3-(1H-1,2,4-triazol-1-yl)phenol without derivatization. |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules | Molecular weight confirmation and structural information | High sensitivity and specificity. | Can be less quantitative than other methods without appropriate standards. |
Table 4: Objective comparison of elemental analysis with alternative analytical methods for the characterization of 3-(1H-1,2,4-triazol-1-yl)phenol.
Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of 3-(1H-1,2,4-triazol-1-yl)phenol and quantifying any related impurities.
Instrumentation: A high-performance liquid chromatograph with a UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a stock solution of 3-(1H-1,2,4-triazol-1-yl)phenol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to approximately 0.1 mg/mL.
-
Inject the working solution into the HPLC system.
-
Analyze the resulting chromatogram for the presence of any impurity peaks.
-
The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the validation of an elemental analysis method, a critical process in ensuring data integrity and regulatory compliance.
A diagram illustrating the workflow for elemental analysis method validation.
Conclusion
Elemental analysis remains an indispensable technique for the fundamental characterization of novel compounds like 3-(1H-1,2,4-triazol-1-yl)phenol. Its strength lies in providing a direct measure of elemental composition, which is a critical parameter for confirming the molecular formula and assessing overall purity. However, as this guide has detailed, it is not an island. For a comprehensive understanding of a compound's purity profile, elemental analysis should be integrated with orthogonal techniques such as HPLC. By employing a multi-faceted analytical approach, grounded in robust, validated methodologies and the use of certified reference materials, researchers can ensure the integrity of their data and the quality of their materials, paving the way for successful downstream applications.
References
-
VELP Scientifica. (n.d.). Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. Retrieved from [Link]
-
Auriga Research. (n.d.). Elemental Analysis CHNS (O) - Testing Methods. Retrieved from [Link]
-
Elementar. (n.d.). Elemental & TOC analyzers for the pharmaceutical industry. Retrieved from [Link]
-
Eliazyan, K. A., Shahbazyan, L. V., Pivazyan, V. A., Ghazaryan, E. A., & Yengoyan, A. P. (2009). Synthesis of Novel 1,3-Substituted 1H-[1][2][9]-Triazole-3-Thiol Derivatives. Heteroatom Chemistry, 20(7), 405–410.
- Koldobskii, A. B., Ivanova, A. A., Epishina, M. A., & Gidaspov, A. A. (2020). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules, 25(21), 5036.
-
Alpha Resources. (n.d.). Nitrogen CRM | Food Protein CRM. Retrieved from [Link]
- Jassim, I. K., & Abdalsatar, S. (2015). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. Journal of Chemical and Pharmaceutical Research, 7(1), 738-746.
-
CPAChem. (n.d.). Total Nitrogen CRM. Retrieved from [Link]
-
American Public Health Association. (n.d.). 4500-N NITROGEN. Retrieved from [Link]
-
Wertalik, P. (2024, November 15). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. Contract Laboratory. Retrieved from [Link]
- Li, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 26(16), 4998.
- Akkurt, M., et al. (2021). Crystal structure and Hirshfeld surface analysis of 2-{[(E)-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)imino]methyl}phenol.
- Jackson, A. T., et al. (2022). An International Study Evaluating Elemental Analysis. Organic Process Research & Development, 26(5), 1461–1467.
- Zhang, L., et al. (2014). Crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1106.
- G-L. L. Lippert, et al. (2018). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 5, 12-14.
- Al-Ostath, A. I., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(21), 4991.
- Ainsworth, C. (1965). Substituted s-Triazoles and Related Compounds. Journal of Medicinal Chemistry, 8(6), 791-794.
- Alyahyaoy, A., et al. (2019). synthesis, characterization and antibacterial evaluation of new 1, 2, 4- triazole- 3-thiol derivatives. International Journal of Green Pharmacy, 13(3).
Sources
- 1. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis [velp.com]
- 2. aurigaresearch.com [aurigaresearch.com]
- 3. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alpharesources.com [alpharesources.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Crystal structure and Hirshfeld surface analysis of 2-{[(E)-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)imino]methyl}phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Elemental & TOC analyzers for the pharmaceutical industry - Elementar [elementar.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
